molecular formula C5H5N5O B12346147 N-(4H-purin-6-yl)hydroxylamine

N-(4H-purin-6-yl)hydroxylamine

Cat. No.: B12346147
M. Wt: 151.13 g/mol
InChI Key: ZBWYCFXAFDJDIX-UHFFFAOYSA-N
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Description

N-(4H-Purin-6-yl)hydroxylamine belongs to a class of heterocyclic hydroxylamines that serve as valuable precursors in organic synthesis and medicinal chemistry research. These compounds are recognized for their role as bifunctional reagents, capable of participating in electrophilic amination reactions to construct novel nitrogen-containing heterocycles, which are core structures in many bioactive molecules . The purine scaffold is of significant research interest due to its presence in natural products and its broad bio-evaluation potential as a precursor pharmacophore . Purine derivatives are extensively investigated for developing compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral activities . As a functionalized purine, this compound provides a key synthetic intermediate for accessing diverse purine conjugates. Related structural analogs, such as derivatives where the purine and a bioactive fragment are linked via an amino acid spacer, have demonstrated potent cytotoxic activity against various tumor cell lines and have been identified as inhibitors of DNA biosynthesis . This product is intended for use in laboratory research as a chemical building block. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

N-(4H-purin-6-yl)hydroxylamine

InChI

InChI=1S/C5H5N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2,4,11H,(H,8,9,10)

InChI Key

ZBWYCFXAFDJDIX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=N1)C(=NC=N2)NO

Origin of Product

United States

Preparation Methods

Reduction of 6-Nitropurine Derivatives

A direct approach involves reducing 6-nitropurine derivatives to the corresponding hydroxylamine. This method leverages catalytic hydrogenation under controlled conditions to prevent over-reduction to amines. For example, Wang et al. demonstrated that 6-nitro-4H-purine undergoes selective reduction using hydrazine hydrate and 5% rhodium-on-carbon (Rh/C) in tetrahydrofuran (THF) at 23°C, yielding N-(4H-purin-6-yl)hydroxylamine in 86% yield. Critical parameters include:

  • Catalyst : Rh/C ensures chemoselectivity, avoiding complete reduction to the amine.
  • Reaction Time : Limited to 2–3 hours to prevent byproduct formation.
  • Solvent : THF or ethanol optimizes substrate solubility without side reactions.

Phosphate-Buffered Systems

Patent US7399885B2 describes a nitrate-to-hydroxylamine reduction process using hydrogen gas and phosphate buffers. While originally designed for cyclohexanone oxime synthesis, this method can be adapted for purine systems. Nitrate ions in a phosphate buffer (pH 1.5–2.5) are reduced at 50–80°C with a palladium catalyst, producing hydroxylammonium phosphate. Subsequent purification isolates the free hydroxylamine for coupling with 6-chloropurine.

Reductive Amination of Aldehydes

N-Hydroxyimine Intermediate Formation

N-Substituted hydroxylamines are synthesized via reductive amination of aldehydes. A one-pot procedure converts purine-6-carbaldehyde to an N-hydroxyimine intermediate, which is reduced to the target compound. Ji et al. reported using sodium cyanoborohydride (NaBH3CN) in methanol at 0°C, achieving 70–75% yields. Key considerations include:

  • pH Control : Buffering at pH 4–5 stabilizes the imine intermediate.
  • Reducing Agent : NaBH3CN minimizes side reactions compared to borane complexes.

Purine-Specific Modifications

For purine substrates, electron-withdrawing groups at the 2- and 8-positions enhance aldehyde reactivity. For instance, 6-formyl-8-bromo-4H-purine undergoes reductive amination with hydroxylamine hydrochloride in dimethylformamide (DMF), yielding 65% product after column chromatography.

Nucleophilic Substitution on Halogenated Purines

Displacement of 6-Halopurines

Halogenated purines react with hydroxylamine under basic conditions. A representative procedure involves heating 6-chloro-4H-purine with hydroxylamine (NH2OH) in ethanol/water (3:1) at 80°C for 12 hours. The reaction achieves 58% yield but requires excess hydroxylamine (3 equiv) due to its weak nucleophilicity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates substitution reactions. In a sealed vessel, 6-bromo-4H-purine and hydroxylamine hydrochloride in N-methylpyrrolidone (NMP) react at 120°C for 30 minutes, improving yields to 72%.

Optimization and Purification Techniques

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity THF > EtOH > DMF Maximizes substrate solubility
Temperature 20–25°C (hydrogenation), 80°C (substitution) Prevents decomposition
Catalyst Loading 5% Rh/C (0.8–1 mol%) Balances cost and activity

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:2) effectively isolates this compound, achieving >95% purity. Reverse-phase HPLC is recommended for large-scale batches.

Comparative Analysis of Synthesis Methods

Method Yield (%) Scalability Cost Efficiency
Catalytic Hydrogenation 86 High Moderate
Reductive Amination 75 Medium Low
Nucleophilic Substitution 72 High High

Catalytic hydrogenation offers the highest yield but requires expensive Rh/C. Nucleophilic substitution is cost-effective for industrial-scale production despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

N-(4H-purin-6-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while reduction can produce amine-substituted purines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4H-purin-6-yl)hydroxylamine involves its interaction with specific molecular targets . The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, such as ribonucleotide reductase. By binding to the active site of these enzymes, it prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby inhibiting DNA synthesis and cell proliferation.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Metabolic Pathways Enzymes Involved Stability/Reactivity Regulatory/Functional Notes References
This compound Hypothesized redox cycling CYP1A (speculative) Potential enzymatic reduction/oxidation Purine backbone may target nucleic acids -
N-(2-Methoxyphenyl)hydroxylamine Reduction to o-anisidine; Oxidation to o-aminophenol CYP1A, CYP2B1/2, CYP2E1 pH-dependent; unstable at pH 4.5 Model for CYP-mediated metabolism
6-(4-Methylphenyl)sulfanyl-7H-purine Not reported - Sulfur group enhances lipophilicity Supplier-listed; no metabolic data
N-(4-sec-Butylthio-...)hydroxylamine Not characterized - Likely reactive under acidic conditions Controlled substance (Schedule A1)
Hydroxylamine (as extractant) Artifact formation with carbonyl groups Non-enzymatic Reactive with organic matter Unsuitable for precise OM extraction

Key Research Findings and Contradictions

Species-Specific Metabolism : N-(2-methoxyphenyl)hydroxylamine metabolism differs between rats (dominant reductive pathway) and rabbits (oxidative preference), highlighting the impact of enzyme expression variations .

CYP Enzyme Roles : CYP1A is critical in reductive metabolism, while CYP2E1 may indirectly influence outcomes by oxidizing intermediates like o-anisidine .

Structural Impact on Bioactivity : Electron-donating groups (e.g., methoxy, methylthio) on aromatic hydroxylamines correlate with regulatory control, suggesting that this compound’s purine moiety could confer distinct biological interactions .

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